molecular formula C9H12BNO4 B124030 4-Borono-L-phenylalanine CAS No. 76410-58-7

4-Borono-L-phenylalanine

Cat. No.: B124030
CAS No.: 76410-58-7
M. Wt: 209.01 g/mol
InChI Key: NFIVJOSXJDORSP-UHFFFAOYSA-N
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Scientific Research Applications

Borofalan (10B) is extensively used in boron neutron capture therapy (BNCT), a targeted radiotherapy technique. Its applications include:

Mechanism of Action

Target of Action

The primary target of 4-Borono-L-phenylalanine (BPA) is cancer cells, specifically those that are susceptible to boron neutron capture therapy (BNCT) . BPA has shown potential in BNCT clinical trials .

Mode of Action

BPA’s mode of action is based on its boron-10 isotope’s high cross section for the reaction with thermal neutrons . This reaction generates ionizing particles that can eliminate cancer cells . Enhancing BPA uptake in cells involves proposing L-amino acid preloading .

Biochemical Pathways

BPA is incorporated into tumors mainly mediated by L-type amino acid transporters . The tumoral distribution of BPA is primarily related to the activity of DNA synthesis . BPA is metabolically stable but is incorporated into melanogenesis non-enzymatically .

Pharmacokinetics

BPA’s pharmacokinetics have been monitored using 4-Borono-2-18F-fluoro-l-phenylalanine (18F-FBPA) in BNCT with positron emission tomography (PET) . The tumor-imaging potential of 18F-FBPA was demonstrated in various animal models . The boron concentration in the blood of rats decreased fast in the first 30 min followed by a steady decrease following the observation time, having a half-life of 44.11 ± 8.90 min and an AUC-last of 815.05 ± 62.09 min×μg/ml .

Result of Action

The result of BPA’s action is the elimination of cancer cells . The densely ionizing particles from boron demonstrate a high relative biological effectiveness (RBE) within a short range within a cell (5–9 μm). Tumor cells with high 10B concentrations can be selectively destroyed by high LET energy saving neighboring healthy tissue .

Action Environment

The action environment of BPA is influenced by various factors. For instance, the selectivity of cancer cells with high 10B concentration is the main mechanism of cell death . Therefore, a development of target boron drug with good biodistribution is a prerequisite condition . Also, BPA can be used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors via Suzuki cross-coupling reaction using palladium as a catalyst .

Safety and Hazards

4-Borono-L-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Boron neutron capture therapy (BNCT), which uses 4-Borono-L-phenylalanine, has re-emerged due to several developments: small footprint accelerator-based neutron sources; high specificity third-generation boron carriers based on monoclonal antibodies, nanoparticles, among others; and treatment planning software and patient positioning devices that optimize treatment delivery and consistency . The speedy implementation of this method in clinical practice will require the development of more selective boron delivery agents and an epithermal neutron beam with suitable characteristics .

Biochemical Analysis

Biochemical Properties

4-Borono-L-phenylalanine interacts with various biomolecules in the body. It is used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors via Suzuki cross-coupling reaction using palladium as a catalyst .

Cellular Effects

This compound has shown potential in BNCT clinical trials. Enhancing its uptake in cells involves proposing L-amino acid preloading . It has been found that this compound uptake was higher in melanomas than in non-melanoma tumors in animal models and cell cultures .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with L-type amino acid transporters, which mediate its incorporation into tumors . It is metabolically stable but is incorporated into melanogenesis non-enzymatically .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been found that the compound is stable and does not degrade over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s uptake was higher in A549 cells (a type of lung cancer cell) compared to V79-4 cells (a type of normal lung cell) regardless of preloading .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a substrate of oxalate oxidase (oxalate decarboxylase), which can catalyze the oxidation-reduction reaction of carboxyl groups under certain conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The compound’s uptake in cells is mediated mainly by L-type amino acid transporters .

Subcellular Localization

It is known that the compound is incorporated into melanogenesis non-enzymatically .

Preparation Methods

Synthetic Routes and Reaction Conditions: Borofalan (10B) is synthesized using (S)-4-iodophenylalanine as the starting material. The synthesis involves several steps:

    Boc Protection: (S)-4-iodophenylalanine is protected with a tert-butoxycarbonyl (Boc) group to form (S)-N-Boc-4-iodophenylalanine.

    Borylation: The protected compound undergoes metal-halogen exchange followed by quenching with tributyl borate.

    Boc Deprotection: The Boc group is removed to yield borofalan (10B).

Industrial Production Methods: The industrial production of borofalan (10B) follows similar synthetic routes but is scaled up to meet regulatory standards and ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Borofalan (10B) primarily undergoes neutron capture reactions. When exposed to neutron irradiation, borofalan (10B) absorbs neutrons and releases short-range alpha particles and lithium nuclei .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Borofalan (10B):

Borofalan (10B) represents a significant advancement in targeted cancer therapy, offering a highly selective and effective treatment option for patients with difficult-to-treat tumors.

Properties

IUPAC Name

2-amino-3-(4-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90580-64-6
Record name p-Boronophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90580-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Boronophenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-2-carboxyethyl)benzeneboronic acid
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Record name BORONOPHENYLALANINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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